molecular formula C9H12N2S B8648199 2-butyl-1H-thieno[3,4-d]imidazole CAS No. 133694-29-8

2-butyl-1H-thieno[3,4-d]imidazole

Cat. No. B8648199
Key on ui cas rn: 133694-29-8
M. Wt: 180.27 g/mol
InChI Key: RDRLRVAXWGZVMC-UHFFFAOYSA-N
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Patent
US05463073

Procedure details

A mixture of 3,4-diaminothiophene (1.7 g) and ethyl valeroimidate hydrochloride (3.0 g) in ethanol (30 ml) was stirred at room temperatures for 1.5 hour. 10 The reaction mixture was concentrated and the residue was dissolved in a mixture of ethyl acetate and a saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with water, dried and concentrated to dryness. The concentrate was purified by silica gel column chromatography to give crystals. Recrystallization from isopropyl ether afforded colorless crystals (0.72 g, 27%), m.p. 118°-120° C. 1H-NMR(200 MHz, CDCl3)δ: 0.95(3H,t), 1.35-1.54(2H,m), 1.73-1.88(2H,m), 2.79(2H,t), 6.75(2H,br s), 8.50(1H,br s). IR(KBr)cm-1 :3200-2200, 1530, 1480, 1440, 1390, 1240, 1230, 1160, 830, 815, 760, 740.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([NH2:7])=[CH:5][S:4][CH:3]=1.Cl.[C:9](=N)(OCC)[CH2:10][CH2:11][CH2:12][CH3:13]>C(O)C>[CH2:10]([C:9]1[NH:7][C:6]2[C:2](=[CH:3][S:4][CH:5]=2)[N:1]=1)[CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC1=CSC=C1N
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(CCCC)(OCC)=N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at room temperatures for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
10 The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropyl ether afforded colorless crystals (0.72 g, 27%), m.p. 118°-120° C

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(CCC)C=1NC=2C(N1)=CSC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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